molecular formula C11H18O2 B3379124 1-(2-Methyloxan-2-yl)pent-4-en-1-one CAS No. 1519401-36-5

1-(2-Methyloxan-2-yl)pent-4-en-1-one

Cat. No.: B3379124
CAS No.: 1519401-36-5
M. Wt: 182.26
InChI Key: LGYJLKKDFQQUJK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Methyloxan-2-yl)pent-4-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-methyloxirane with pent-4-en-1-one in the presence of a catalyst . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(2-Methyloxan-2-yl)pent-4-en-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-Methyloxan-2-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The ketone group in the compound can participate in various chemical reactions, influencing its reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Methyloxan-2-yl)pent-4-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(2-methyloxan-2-yl)pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-3-4-7-10(12)11(2)8-5-6-9-13-11/h3H,1,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYJLKKDFQQUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCO1)C(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methyloxan-2-yl)pent-4-en-1-one
Reactant of Route 2
1-(2-Methyloxan-2-yl)pent-4-en-1-one
Reactant of Route 3
1-(2-Methyloxan-2-yl)pent-4-en-1-one
Reactant of Route 4
1-(2-Methyloxan-2-yl)pent-4-en-1-one
Reactant of Route 5
Reactant of Route 5
1-(2-Methyloxan-2-yl)pent-4-en-1-one
Reactant of Route 6
1-(2-Methyloxan-2-yl)pent-4-en-1-one

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